Comparative Catalytic Efficiency in 3-Sulfenyl Indole Synthesis
Anhydrous CeCl₃ provides a significantly higher yield compared to its heptahydrate form in the synthesis of 3-sulfenyl indoles, a class of pharmaceutically relevant intermediates .
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 88% |
| Comparator Or Baseline | CeCl₃·7H₂O: 61% |
| Quantified Difference | +27% absolute yield improvement |
| Conditions | Reaction of indole with N-(phenylthio)phthalimide in DMF at 70°C with 0.1 equiv. catalyst . |
Why This Matters
A 27% increase in yield for a key synthetic step directly reduces raw material costs and purification burden in pharmaceutical intermediate production.
